molecular formula C16H21ClN2O5S B2432611 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798623-58-1

2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2432611
CAS No.: 1798623-58-1
M. Wt: 388.86
InChI Key: WDTVITPZHLVUIS-UHFFFAOYSA-N
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Description

2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide (CAS 1798623-58-1, Molecular Weight: 388.86 g/mol) is a complex synthetic organic compound of significant interest in biochemical and pharmacological research . Its structure incorporates a piperidine ring, a sulfonyl group, and a chlorophenoxyacetyl moiety, which contribute to its specific bioactivity . The primary researched application of this compound is as a potent inhibitor of the ATF4 pathway, a key regulator of the integrated stress response involved in oncogenesis and cellular recovery under stress . This mechanism positions it as a valuable tool for investigating novel cancer treatment strategies, particularly for exploring tumor sensitization to chemotherapeutic agents . Beyond oncology, its research applications extend to studying neurodegenerative diseases, chronic traumatic encephalopathy, acute disorders such as myocardial infarction, and conditions involving organ transplantation . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can leverage this high-quality inhibitor to advance studies in cellular stress signaling, cancer biology, and other ATF4-mediated pathological conditions.

Properties

IUPAC Name

2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5S/c1-18-15(20)11-25(22,23)14-6-8-19(9-7-14)16(21)10-24-13-4-2-12(17)3-5-13/h2-5,14H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTVITPZHLVUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxyacetyl Intermediate: The reaction between 4-chlorophenol and chloroacetyl chloride in the presence of a base such as triethylamine yields 4-chlorophenoxyacetyl chloride.

    Piperidine Derivative Formation: The reaction of piperidine with the chlorophenoxyacetyl chloride intermediate forms the 1-(2-(4-chlorophenoxy)acetyl)piperidine derivative.

    N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted chlorophenoxy derivatives.

Scientific Research Applications

2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and chlorophenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
  • 2-((1-(2-(4-bromophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
  • 2-((1-(2-(4-methylphenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Uniqueness

Compared to similar compounds, 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Biological Activity

The compound 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of the ATF4 pathway. This pathway is crucial in various cellular processes, including stress responses and oncogenesis. Understanding the biological activity of this compound can provide insights into its therapeutic applications, especially in cancer treatment.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H20ClN3O3S\text{C}_{16}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3\text{S}

This structure includes a piperidine ring, a chlorophenoxy group, and a sulfonamide functional group, which are significant for its biological interactions.

The primary mechanism attributed to this compound involves the inhibition of the ATF4 pathway , which plays a role in the cellular response to stress. By inhibiting this pathway, the compound may affect protein synthesis and cell survival, particularly in cancer cells. The inhibition of ATF4 can lead to reduced expression of genes involved in cell survival under stress conditions, potentially sensitizing cancer cells to chemotherapeutic agents .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0
HeLa (cervical cancer)15.0

These results indicate that the compound is particularly effective against lung cancer cells compared to others.

In Vivo Studies

Preclinical studies in animal models have shown that administration of this compound can lead to significant tumor regression in xenograft models of human cancers. The observed effects include decreased tumor volume and weight, suggesting that the compound effectively targets tumor growth mechanisms.

Case Studies

Several case studies have highlighted the potential of this compound in combination therapies:

  • Combination with Chemotherapy : A study investigated the effects of combining this compound with doxorubicin in breast cancer models. The results indicated enhanced efficacy, with a synergistic effect leading to a greater reduction in tumor size compared to doxorubicin alone.
  • Targeting Drug Resistance : Another case study focused on its use in overcoming drug resistance in ovarian cancer cells. The compound was found to restore sensitivity to paclitaxel, suggesting that it may help circumvent mechanisms of resistance commonly seen in chemotherapy.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits potent anti-cancer activity, it also shows a favorable safety profile at therapeutic doses. Toxicological evaluations have demonstrated minimal adverse effects on normal tissues, which is critical for its potential use as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of the piperidine ring with a sulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2: Acetylation of the piperidine nitrogen with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base like triethylamine to stabilize reactive intermediates .
  • Step 3: N-methylation of the acetamide group using methyl iodide and a catalytic base (e.g., K2_2CO3_3) in DMF at 60–80°C .

Optimization Strategies:

  • Monitor reactions via TLC or HPLC to track intermediates and minimize side products .
  • Adjust solvent polarity (e.g., switching from THF to DCM) to improve yields of sulfonylation steps .

Q. How is structural characterization of this compound performed to confirm purity and identity?

Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., sulfonyl protons at δ 3.2–3.5 ppm; aromatic protons from the chlorophenyl group at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 455.12 for C17_{17}H20_{20}ClN2_2O5_5S) .
  • Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.4% deviation .

Q. What preliminary biological activities have been reported for this compound?

  • Orexin Receptor Agonism: Demonstrated in vitro with EC50_{50} values <100 nM in calcium flux assays, suggesting potential for treating sleep disorders .
  • Enzyme Inhibition: Moderate activity against carbonic anhydrase isoforms (IC50_{50} ~1–5 µM) due to the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Case Example: Variability in orexin receptor binding (e.g., EC50_{50} differences >10-fold) between analogs with para-chlorophenyl vs. ortho-substituted groups .
  • Methodological Approaches:
    • Perform molecular docking to compare binding poses in receptor models (e.g., OX1 vs. OX2 subtypes) .
    • Use site-directed mutagenesis to identify critical residues influencing affinity .
    • Validate with radioligand displacement assays (e.g., 3^3H-SB-674042 as a reference) .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Lipophilicity Reduction: Introduce polar groups (e.g., hydroxyl or carboxyl) on the piperidine ring to enhance aqueous solubility (logP reduction from 3.2 to 2.5) .
  • Metabolic Stability: Replace labile esters (e.g., acetamide) with stable bioisosteres like oxadiazoles in preclinical models .
  • In Vivo Testing: Assess oral bioavailability in rodent models using LC-MS/MS for plasma concentration monitoring .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Key Modifications:
    • Sulfonyl Group Replacement: Switching to phosphonate groups reduces off-target enzyme inhibition while retaining receptor activity .
    • Chlorophenyl Optimization: Meta-substitution improves metabolic stability compared to para-substitution in microsomal assays .
  • Data-Driven Design:
    • Use QSAR models correlating substituent electronic parameters (Hammett σ) with biological potency .

Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?

  • In Vitro:
    • Receptor Transfected Cells: HEK293 cells expressing human orexin receptors for cAMP or calcium signaling assays .
    • Cytotoxicity Screening: MTT assays in HepG2 cells to rule out hepatotoxicity at therapeutic concentrations (IC50_{50} >50 µM) .
  • In Vivo:
    • Murine Sleep Studies: Measure wake-promoting effects in wild-type vs. orexin-receptor knockout mice .

Q. How do researchers address discrepancies in synthetic yields across different batches?

  • Root Cause Analysis:
    • Trace impurities in starting materials (e.g., piperidine derivatives) via GC-MS .
    • Optimize stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) to prevent incomplete reactions .
  • Process Validation:
    • Implement DoE (Design of Experiments) to identify critical parameters (temperature, solvent) affecting yields .

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